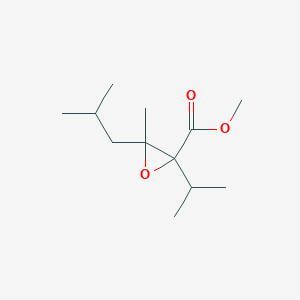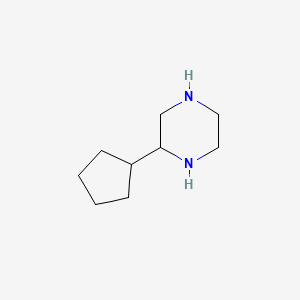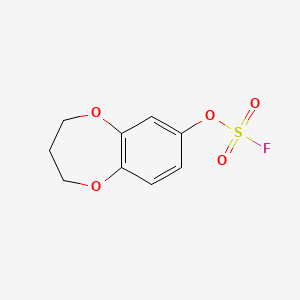
3,4-dihydro-2H-1,5-benzodioxepin-7-yl fluoranesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydro-2H-1,5-benzodioxepin-7-yl fluoranesulfonate: is a chemical compound that belongs to the class of benzodioxepins This compound is characterized by its unique structure, which includes a benzodioxepin ring system fused with a fluoranesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl fluoranesulfonate typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin with fluoranesulfonic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-dihydro-2H-1,5-benzodioxepin-7-yl fluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoranesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,4-dihydro-2H-1,5-benzodioxepin-7-yl fluoranesulfonate is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research, particularly in the study of enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it a valuable tool for probing biochemical processes.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl fluoranesulfonate involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid
- (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea
- 7-acetyl-3,4-dihydro-1,5-benzodioxepin
Comparison: Compared to these similar compounds, 3,4-dihydro-2H-1,5-benzodioxepin-7-yl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group. This functional group imparts distinct chemical and physical properties, making the compound more versatile in certain applications. The fluoranesulfonate group also enhances the compound’s reactivity and potential for forming derivatives with diverse functionalities.
Propriétés
Formule moléculaire |
C9H9FO5S |
|---|---|
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
7-fluorosulfonyloxy-3,4-dihydro-2H-1,5-benzodioxepine |
InChI |
InChI=1S/C9H9FO5S/c10-16(11,12)15-7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6H,1,4-5H2 |
Clé InChI |
UOVUJYHXQWEFLO-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C=C(C=C2)OS(=O)(=O)F)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B13556481.png)

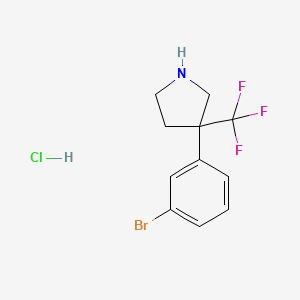
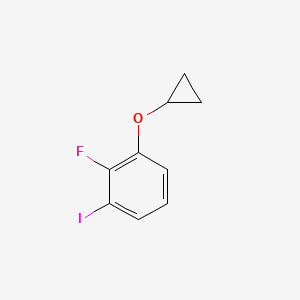

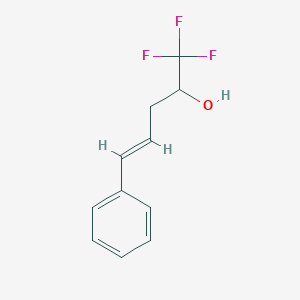
![Bicyclo[5.1.0]octan-8-amine hydrochloride](/img/structure/B13556514.png)
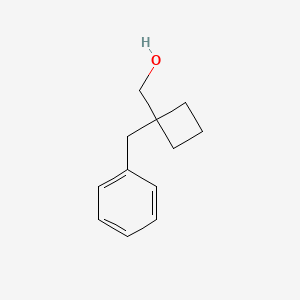

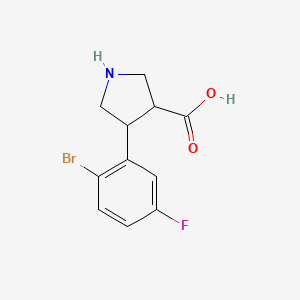
![Tert-butyl 3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13556536.png)
